4-Isopropyl-2-methyl-1,3-oxazol-5(4H)-one
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Overview
Description
5(4H)-Oxazolone, 2-methyl-4-(1-methylethyl)- is a heterocyclic organic compound. It is characterized by a five-membered ring containing both nitrogen and oxygen atoms. This compound is known for its diverse reactivity and is used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5(4H)-Oxazolone, 2-methyl-4-(1-methylethyl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of an amino acid derivative with an isocyanate, followed by cyclization to form the oxazolone ring. The reaction conditions often include moderate temperatures and the use of solvents like dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
5(4H)-Oxazolone, 2-methyl-4-(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxazolone derivatives.
Reduction: Reduction reactions can lead to the formation of amino alcohols.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to various substituted oxazolones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution.
Major Products
The major products formed from these reactions include various substituted oxazolones, amino alcohols, and other derivatives depending on the specific reagents and conditions used.
Scientific Research Applications
5(4H)-Oxazolone, 2-methyl-4-(1-methylethyl)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: This compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects.
Industry: It is used in the production of polymers, resins, and other industrial materials due to its reactivity and stability.
Mechanism of Action
The mechanism of action of 5(4H)-Oxazolone, 2-methyl-4-(1-methylethyl)- involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to changes in their structure and function. The specific pathways involved depend on the context of its use, such as in biological systems or industrial applications.
Comparison with Similar Compounds
Similar Compounds
Oxazolones: Other oxazolone derivatives with different substituents.
Imidazolones: Compounds with a similar ring structure but containing an additional nitrogen atom.
Thiazolones: Compounds with a sulfur atom in place of the oxygen atom in the ring.
Uniqueness
5(4H)-Oxazolone, 2-methyl-4-(1-methylethyl)- is unique due to its specific substituents, which confer distinct reactivity and properties. Its ability to undergo a wide range of chemical reactions makes it valuable in various fields of research and industry.
Properties
CAS No. |
78654-98-5 |
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Molecular Formula |
C7H11NO2 |
Molecular Weight |
141.17 g/mol |
IUPAC Name |
2-methyl-4-propan-2-yl-4H-1,3-oxazol-5-one |
InChI |
InChI=1S/C7H11NO2/c1-4(2)6-7(9)10-5(3)8-6/h4,6H,1-3H3 |
InChI Key |
VSYHWTNTZROWMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(C(=O)O1)C(C)C |
Origin of Product |
United States |
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